molecular formula C25H20N4O B012012 Mardepodect CAS No. 1292799-56-4

Mardepodect

Katalognummer: B012012
CAS-Nummer: 1292799-56-4
Molekulargewicht: 392.5 g/mol
InChI-Schlüssel: AZEXWHKOMMASPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mardepodect, auch bekannt unter seinem Entwicklungscode PF-2545920, ist ein von Pfizer entwickeltes Medikament zur Behandlung von Schizophrenie. Es wirkt als Phosphodiesterase-Inhibitor, der selektiv für den Phosphodiesterase-10A-Subtyp ist. Das Enzym Phosphodiesterase 10A wird hauptsächlich im Gehirn exprimiert, insbesondere im Striatum, Nucleus accumbens und olfaktorischen Tuberkel. Dieses Enzym ist entscheidend für die Regulierung der Aktivität von dopaminsensitiven mittelständischen Neuronen im Striatum, die Ziele konventioneller Antipsychotika sind .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von this compound umfasst die Bildung eines Chinolinderivats. Die wichtigsten Schritte umfassen:

    Bildung des Pyrazolrings: Dies beinhaltet die Reaktion eines Pyridinderivats mit Hydrazin, um den Pyrazolring zu bilden.

    Kopplung mit Phenol: Das Pyrazolderivat wird dann mit einem Phenolderivat gekoppelt, um die Phenoxymethylgruppe zu bilden.

    Bildung des Chinolrings: Der letzte Schritt beinhaltet die Bildung des Chinolrings durch eine Cyclisierungsreaktion.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Kontrolle von Temperatur, Druck und der Einsatz von Katalysatoren, um die Reaktionsraten zu erhöhen .

Arten von Reaktionen:

    Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere am Pyrazolring.

    Reduktion: Reduktionsreaktionen können am Chinolring auftreten und zur Bildung von Dihydrochinolinderivaten führen.

    Substitution: Die Phenoxymethylgruppe kann Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

    Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

    Substitution: Nukleophile wie Amine und Thiole werden üblicherweise in Substitutionsreaktionen verwendet.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Mardepodect wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht:

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Enzym Phosphodiesterase 10A hemmt. Diese Hemmung führt zu einem Anstieg des zyklishen Adenosinmonophosphats und des zyklishen Guanosinmonophosphats im Gehirn. Diese cyclischen Nukleotide spielen eine entscheidende Rolle bei der Regulierung der neuronalen Signalgebung und der Neurotransmitterfreisetzung. Durch die Modulation dieser Signalwege trägt this compound dazu bei, die Aktivität dopaminsensitiver Neuronen zu normalisieren, wodurch seine antipsychotische Wirkung erzielt wird .

Ähnliche Verbindungen:

    Papaverin: Ein älterer Phosphodiesterase-10A-Inhibitor, der für seine antipsychotischen Wirkungen in Tiermodellen bekannt ist.

    Chinolinderivate: Andere Chinolin-basierte Phosphodiesterase-Inhibitoren mit unterschiedlichem Selektivitätsgrad und Wirksamkeit.

Einzigartigkeit von this compound: this compound zeichnet sich durch seine hohe Selektivität für den Phosphodiesterase-10A-Subtyp und seine Fähigkeit aus, die Blut-Hirn-Schranke zu überwinden. Diese Selektivität verringert die Wahrscheinlichkeit von Off-Target-Effekten und erhöht sein therapeutisches Potenzial. Darüber hinaus hat this compound in präklinischen Modellen vielversprechende Ergebnisse gezeigt, was es zu einem der fortschrittlichsten Phosphodiesterase-10A-Inhibitoren in der Entwicklung macht .

Wirkmechanismus

Mardepodect exerts its effects by inhibiting the phosphodiesterase 10A enzyme. This inhibition leads to an increase in cyclic adenosine monophosphate and cyclic guanosine monophosphate levels in the brain. These cyclic nucleotides play a crucial role in regulating neuronal signaling and neurotransmitter release. By modulating these pathways, this compound helps in normalizing the activity of dopamine-sensitive neurons, thereby exerting its antipsychotic effects .

Similar Compounds:

    Papaverine: An older phosphodiesterase 10A inhibitor known for its antipsychotic effects in animal models.

    Quinoline derivatives: Other quinoline-based phosphodiesterase inhibitors with varying degrees of selectivity and efficacy.

Uniqueness of this compound: this compound stands out due to its high selectivity for the phosphodiesterase 10A subtype and its ability to cross the blood-brain barrier. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in preclinical models, making it one of the most advanced phosphodiesterase 10A inhibitors in development .

Zukünftige Richtungen

Mardepodect’s development reached Phase II clinical trials for schizophrenia and Huntington’s disease. Unfortunately, in 2017, Pfizer discontinued its development for these indications . Future research may explore alternative applications or improved formulations.

Biochemische Analyse

Biochemical Properties

Mardepodect interacts primarily with the PDE10A enzyme . The PDE10A enzyme is expressed mostly in the striatum, nucleus accumbens, and olfactory tubercle . This compound’s interaction with PDE10A is highly selective, with an IC50 of 0.37 nM, and over 1000-fold selectivity over other phosphodiesterases .

Cellular Effects

This compound influences cell function by regulating the activity of dopamine-sensitive medium spiny neurons in the striatum . These neurons are known targets of conventional antipsychotic agents . The compound’s effects on cell signaling pathways, gene expression, and cellular metabolism are largely due to its inhibition of PDE10A .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of PDE10A . This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), which in turn affects various cellular processes .

Temporal Effects in Laboratory Settings

In the conditioned avoidance response assay (CAR), this compound was found to be active with an ED50 of 1 mg/kg . Over time, administration of this compound to mice caused a dose-dependent increase in striatal cGMP .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At a dosage of 1 mg/kg, this compound was found to be effective in the CAR assay . The effects of higher doses have not been reported.

Metabolic Pathways

This compound is involved in the cGMP signaling pathway, due to its inhibition of PDE10A . This could affect metabolic flux or metabolite levels, although specific interactions with enzymes or cofactors have not been reported.

Transport and Distribution

This compound can cross the blood-brain barrier , indicating that it is likely transported and distributed within cells and tissues. The specific transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, have not been reported.

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function have not been reported. Given its ability to cross the blood-brain barrier , it is likely that it is able to reach various compartments or organelles within cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of mardepodect involves the formation of a quinoline derivative. The key steps include:

    Formation of the pyrazole ring: This involves the reaction of a pyridine derivative with hydrazine to form the pyrazole ring.

    Coupling with phenol: The pyrazole derivative is then coupled with a phenol derivative to form the phenoxymethyl group.

    Formation of the quinoline ring: The final step involves the formation of the quinoline ring through a cyclization reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the quinoline ring, leading to the formation of dihydroquinoline derivatives.

    Substitution: The phenoxymethyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

Eigenschaften

IUPAC Name

2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21/h2-16H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEXWHKOMMASPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001025873
Record name 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898562-94-2
Record name 2-[[4-[1-Methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]phenoxy]methyl]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898562-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mardepodect [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898562942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mardepodect
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08387
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MARDEPODECT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9Y8EY0G42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 2-[-4-(4-Pyridin-4-yl-2H-pyrazol-3-yl)-phenoxymethyl}-quinoline (1.72 g) in ethanol (20 ml) was added methyl hydrazine (3.5 ml, 1.5 eq.) and concentrated sulfuric acid (0.1 ml). The reaction mixture was stirred 1 h at ambient temperature and solvent evaporated. The reaction mixture was partitioned between methylene chloride and saturated sodium bicarbonate. The layers were separated and the organic layer dried magnesium sulfate, filtered and concentrated. Preparative HPLC chromatography provided the title compound (major isomer) as a clear oil (0.97 g, 56%). 1H NMR (400 MHz, CDCl3) δ 8.44 (d, J=5.0 Hz, 2 H), 8.17 (d, J=8.7 Hz, 1 H), 8.05 (d, J=8.3 Hz, 1H), 7.81 (d, J=7.9 Hz, 1 H), 7.70 (m, 1 H), 7.66 (d, J=8.7 Hz, 1H), 7.54 (s, 1H), 7.53 (m, 1H), 7.37 (d, J=8.7 Hz, 2H) 7.15 (d, J=5.0, 2H), 7.00 (d, J=8.7 Hz, 2H), 5.38 (s, 2H), 3.93 (s, 3H); MS: (M+H m/z=393.3).
Quantity
1.72 g
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mardepodect
Reactant of Route 2
Reactant of Route 2
Mardepodect
Reactant of Route 3
Reactant of Route 3
Mardepodect
Reactant of Route 4
Reactant of Route 4
Mardepodect
Reactant of Route 5
Reactant of Route 5
Mardepodect
Reactant of Route 6
Reactant of Route 6
Mardepodect

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.